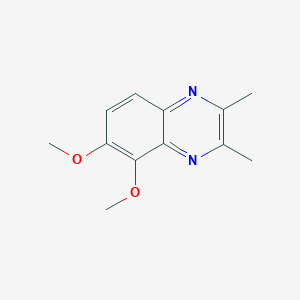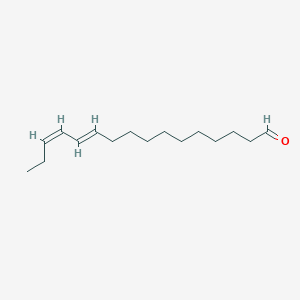
3,5,6-Tribromo-4-methylpyridazine
Vue d'ensemble
Description
3,5,6-Tribromo-4-methylpyridazine is a brominated derivative of pyridazine, a heterocyclic compound containing a six-membered ring with two adjacent nitrogen atoms. The molecular formula of this compound is C5H3Br3N2, and it has a molecular weight of 330.8 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Tribromo-4-methylpyridazine typically involves the bromination of 4-methylpyridazine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions on the pyridazine ring. The reaction is usually conducted in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The bromination reaction is monitored closely to avoid the formation of unwanted by-products, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,6-Tribromo-4-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms and form less brominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or organolithium compounds are used under anhydrous conditions to facilitate substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed, such as azido, thiol, or alkyl derivatives.
Oxidation Products: Oxidation can lead to the formation of pyridazine oxides or other oxygenated derivatives.
Reduction Products: Reduction typically results in less brominated pyridazine derivatives or fully de-brominated pyridazine.
Applications De Recherche Scientifique
3,5,6-Tribromo-4-methylpyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential drug candidates for various diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: It serves as a probe in biochemical studies to investigate the function of specific enzymes or pathways.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of 3,5,6-Tribromo-4-methylpyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atoms on the pyridazine ring can interact with biological targets through halogen bonding, hydrogen bonding, or hydrophobic interactions, leading to modulation of the target’s activity . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-4-methylpyridazine: Lacks one bromine atom compared to 3,5,6-Tribromo-4-methylpyridazine, leading to different reactivity and biological activity.
4-Methylpyridazine: The parent compound without any bromine atoms, used as a starting material for various brominated derivatives.
3,6-Dibromo-4-methylpyridazine: Another brominated derivative with different substitution patterns, affecting its chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three bromine atoms allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
3,4,6-tribromo-5-methylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3N2/c1-2-3(6)5(8)10-9-4(2)7/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJOZDHFBHMONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290598 | |
| Record name | Pyridazine, 3,4,6-tribromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732295-62-4 | |
| Record name | Pyridazine, 3,4,6-tribromo-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=732295-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazine, 3,4,6-tribromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylp hosphonium bromide](/img/structure/B3281245.png)



![7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3281273.png)






